
5-methoxy-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione, also known as MMB-2, is a heterocyclic compound that belongs to the benzoxazine family. It is a synthetic aromatic compound that has been studied for its potential applications in the fields of medicine, chemistry, and materials science.
Applications De Recherche Scientifique
Synthesis of Pyrazoloquinazolinones
5-Methoxy-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione has been involved in the synthesis of pyrazoloquinazolinones. Reactions with anions of 1,4-dihydro-5H-pyrazol-5-ones lead to these compounds, highlighting its role in facilitating nucleophilic attacks in chemical syntheses (Sircar, Capiris, & Kesten, 1981).
Heterocyclic Synthesis
In heterocyclic synthesis, it reacts with alkylidenephosphoranes to produce various compounds like substituted quinolines, benzazepines, and indanone derivatives. This shows its versatility in generating a range of heterocyclic structures (Kamel & Abdou, 2007).
One-Pot Synthesis of Phthalazine Dione Derivatives
It's used in an efficient one-pot synthesis method for phthalazine dione derivatives. This process involves a four-component condensation reaction, showcasing its efficacy in multi-component chemical reactions (Torkian, Dabiri, Salehi, & Bararjanian, 2011).
Preparation of Benzoxazine Dimer Complexes
This compound also plays a role in the preparation of benzoxazine dimer complexes. These complexes can be thermally decomposed to obtain nano-structured ceria (CeO2), indicating its potential in materials science and nanotechnology applications (Veranitisagul et al., 2011).
Synthesis of Imidazoquinolines
Furthermore, it is involved in the synthesis of imidazoquinolines through domino reactions with acetonitriles. This demonstrates its applicability in the synthesis of complex and biologically significant molecules (Iminov et al., 2008).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-methoxy-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione involves the condensation of 3-methoxybenzamide with ethyl chloroformate, followed by cyclization with methylamine and oxidation with potassium permanganate.", "Starting Materials": [ "3-methoxybenzamide", "ethyl chloroformate", "methylamine", "potassium permanganate" ], "Reaction": [ "Step 1: 3-methoxybenzamide is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the corresponding ethyl ester.", "Step 2: The ethyl ester is then treated with methylamine to form the corresponding amide.", "Step 3: Cyclization of the amide is achieved by heating with a strong acid such as hydrochloric acid to form the benzoxazine ring.", "Step 4: The resulting product is then oxidized with potassium permanganate to form the final compound, 5-methoxy-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione." ] } | |
Numéro CAS |
91105-97-4 |
Formule moléculaire |
C10H9NO4 |
Poids moléculaire |
207.18 g/mol |
Nom IUPAC |
5-methoxy-1-methyl-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C10H9NO4/c1-11-6-4-3-5-7(14-2)8(6)9(12)15-10(11)13/h3-5H,1-2H3 |
Clé InChI |
SBDOXZYEPLBJEK-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=CC=C2)OC)C(=O)OC1=O |
SMILES canonique |
CN1C2=C(C(=CC=C2)OC)C(=O)OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





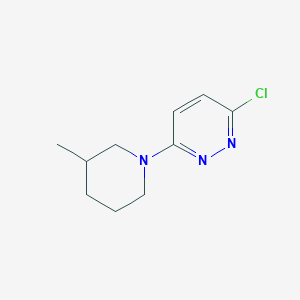


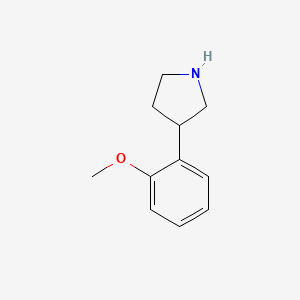
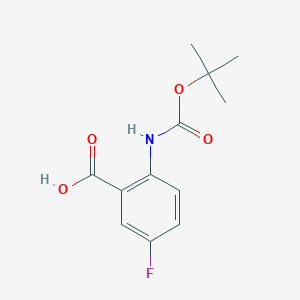
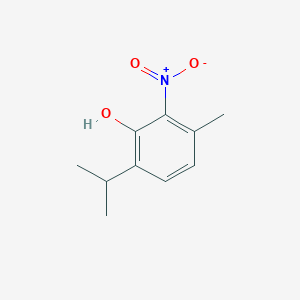


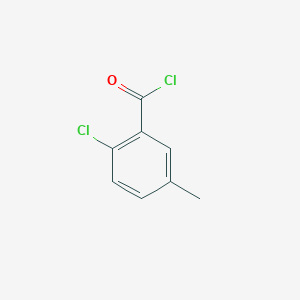
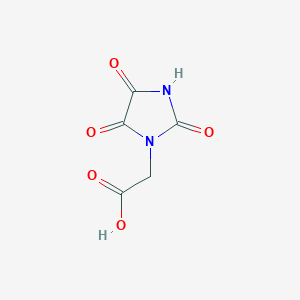

![2-[4-(Chloromethyl)phenyl]propanoic acid](/img/structure/B1368878.png)